physicochemical properties of 3-(Benzyloxy)-4-methylphenol
physicochemical properties of 3-(Benzyloxy)-4-methylphenol
An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzyloxy)-4-methylphenol
Executive Summary
3-(Benzyloxy)-4-methylphenol is a substituted aromatic compound possessing a unique combination of a phenol, an ether, and a toluene-like moiety. This structure makes it a valuable intermediate in the synthesis of more complex molecules in fields such as medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization, enabling researchers to design robust synthetic routes, develop appropriate analytical methods, and predict its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the key physicochemical characteristics of 3-(Benzyloxy)-4-methylphenol, detailing both the theoretical basis and the practical experimental protocols for their determination. The methodologies described are designed to be self-validating, ensuring scientific rigor and reproducibility for professionals in research and development.
Molecular Profile and Identification
A precise characterization of a molecule begins with its unambiguous identification and a summary of its core properties.
Chemical Structure and Identifiers

Summary of Physicochemical Properties
The following table summarizes the key . It is important to note that while some data for closely related isomers exist, specific experimental values for this exact compound are not widely published. Therefore, this guide focuses on robust experimental methods for their determination.
| Property | Value / Expected Range | Significance |
| Melting Point (Mp) | Solid at room temp.; specific value requires experimental determination. | Purity assessment, identification.[3] |
| Boiling Point (Bp) | High boiling point; requires experimental determination. | Purification via distillation.[4][5] |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., ether, alcohols, DMSO). | Solvent selection for reactions, formulations, and extractions. |
| pKa (Acid Dissociation Constant) | ~10 (Estimated, based on similar phenols).[6] | Determines ionization state at different pH values; crucial for biological activity and purification. |
| LogP (Octanol/Water Partition Coeff.) | ~3.3 (Estimated, based on isomer data).[2] | Measures lipophilicity; key predictor of membrane permeability and ADME properties. |
Thermal Properties: Melting and Boiling Points
Thermal properties are fundamental physical constants that provide insights into the purity and physical state of a compound under varying temperatures.
Melting Point (Mp)
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range of 0.5-1.0°C. The presence of impurities typically causes both a depression of the melting point and a broadening of the melting range, making it a critical first indicator of sample purity.[3]
This method offers a reliable determination using minimal material.
-
Sample Preparation: Finely crush the 3-(Benzyloxy)-4-methylphenol sample into a powder. Press the open end of a capillary tube into the powder, filling it to a height of 2-3 mm.[3][7]
-
Packing: Tap the sealed end of the capillary tube gently on a hard surface or drop it through a long glass tube to tightly pack the sample at the bottom.[7][8]
-
Apparatus Setup: Insert the packed capillary into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[9]
-
Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of >10°C/min.[7] Allow the apparatus to cool.
-
Accurate Determination: With a new sample, heat rapidly to about 20°C below the approximate melting point found. Then, decrease the heating rate to ~1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
Boiling Point (Bp)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][10] It is a characteristic property used for identification and is the basis for purification by distillation.[4][11]
This micro-method is suitable when only a small amount of sample is available.
-
Sample Preparation: Add approximately 0.5 mL of the liquid sample to a small test tube (e.g., a 75x12mm tube).
-
Capillary Inversion: Place a standard melting point capillary tube into the liquid, with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing high-boiling mineral or silicone oil. Gently heat the side arm of the Thiele tube with a microburner.[11]
-
Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating gently until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[11]
-
Cooling and Measurement: Remove the heat source. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[11] This occurs when the external pressure equals the vapor pressure of the liquid.
Solubility and Partitioning Behavior
The solubility of a compound governs its behavior in different solvent systems, which is critical for reaction engineering, purification, and formulation.
Qualitative Solubility
The molecular structure of 3-(Benzyloxy)-4-methylphenol, with its large nonpolar benzyl and methylphenyl groups, suggests poor solubility in water. However, the phenolic hydroxyl group can engage in hydrogen bonding and will deprotonate in basic solutions, enhancing solubility.
This systematic approach classifies the compound based on its functional groups.[12]
-
Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If it dissolves, the compound is water-soluble.
-
Aqueous Base Solubility: If insoluble in water, add ~25 mg to 0.75 mL of 5% NaOH solution. The acidic phenolic proton will react with the base to form a sodium salt, which is typically water-soluble. Effervescence or dissolution indicates an acidic functional group.
-
Aqueous Acid Solubility: If insoluble in water, add ~25 mg to 0.75 mL of 5% HCl solution. This tests for basic functional groups (none are present in this molecule).
-
Organic Solvent Solubility: Test solubility in a nonpolar organic solvent like diethyl ether or hexanes. Given its structure, the compound is expected to be soluble.
Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's differential solubility between n-octanol and water, serving as a key indicator of its lipophilicity. It is a critical parameter in drug development for predicting absorption and distribution. A computed LogP for the closely related isomer, 4-(Benzyloxy)-3-methylphenol, is 3.28, suggesting significant lipophilicity.[2]
This is the classical method for experimental LogP determination.[13]
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Addition: Prepare a stock solution of 3-(Benzyloxy)-4-methylphenol in the n-octanol phase. Add a known volume of this solution to a separatory funnel containing a known volume of the water phase.
-
Equilibration: Shake the funnel vigorously for several minutes to allow the compound to partition between the two phases. Let the layers separate completely.
-
Concentration Analysis: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log ( [Concentration]octanol / [Concentration]water )
Acidity and Ionization (pKa)
The pKa value quantifies the acidity of a compound. For 3-(Benzyloxy)-4-methylphenol, the acidic site is the proton of the phenolic hydroxyl group. Its pKa value dictates the ratio of the neutral (protonated) to the anionic (deprotonated) form at a given pH, which profoundly impacts its solubility, reactivity, and biological interactions. The pKa of similar phenols is typically around 10.[6]
Experimental Protocol: Spectrophotometric pKa Determination
This method is ideal for compounds with a chromophore near the ionization site, as the UV-Vis absorbance spectrum often changes between the protonated and deprotonated forms.[13][14]
-
Wavelength Selection: Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12). Identify an analytical wavelength (λ) where the difference in absorbance between the acidic (A_HA) and basic (A_A⁻) forms is maximal.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 8 to 12).
-
Absorbance Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance (A) of each solution at the chosen analytical wavelength.
-
Data Analysis: The pKa can be determined by plotting Absorbance vs. pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.[13] Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log ( (A - A_A⁻) / (A_HA - A) )
Workflow for Spectrophotometric pKa Determination
Spectroscopic Profile
Spectroscopic techniques provide detailed information about the molecular structure and bonding within the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons (complex multiplets in the 6.8-7.5 ppm range), a singlet for the benzylic methylene (-O-CH₂-) protons around 5.0 ppm, a singlet for the methyl (-CH₃) protons around 2.2 ppm, and a broad singlet for the phenolic hydroxyl (-OH) proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will reveal all 14 unique carbon atoms. Key signals include those for the aromatic carbons (110-160 ppm), the benzylic carbon (~70 ppm), and the methyl carbon (~16-21 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands, including a broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3030-3100 cm⁻¹), aliphatic C-H stretches from the methyl and methylene groups (~2850-2960 cm⁻¹), aromatic C=C double bond stretches (~1450-1600 cm⁻¹), and a strong C-O ether stretch (~1240 cm⁻¹).
-
MS (Mass Spectrometry): The molecular ion peak (M⁺) would be observed at m/z = 214. A prominent fragment would be expected at m/z = 91, corresponding to the stable benzyl/tropylium cation ([C₇H₇]⁺) resulting from the cleavage of the ether bond.
Plausible Synthetic Route
Understanding the synthesis provides context for potential impurities and handling considerations. A common and effective method for preparing such aryl benzyl ethers is the Williamson ether synthesis.[15] This involves the deprotonation of a phenol followed by nucleophilic substitution with a benzyl halide.
Williamson Ether Synthesis of 3-(Benzyloxy)-4-methylphenol
The synthesis would logically start from 4-methylresorcinol (2,4-dihydroxytoluene). Selective mono-benzylation at the more sterically accessible 3-hydroxyl group can be achieved under controlled conditions.
-
Deprotonation: 4-methylresorcinol is treated with one equivalent of a suitable base (e.g., potassium carbonate, K₂CO₃, or potassium hydride, KH[16]) in a polar aprotic solvent like acetone or DMF. The base selectively removes the more acidic phenolic proton.
-
Nucleophilic Attack: Benzyl bromide or benzyl chloride is added to the reaction mixture. The resulting phenoxide anion acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the ether linkage.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to isolate the desired 3-(Benzyloxy)-4-methylphenol from the starting material and any di-benzylated byproduct.
Workflow for Williamson Ether Synthesis
Safety and Handling
While a specific safety data sheet for 3-(Benzyloxy)-4-methylphenol is not widely available, data from analogous compounds like 4-benzyloxyphenol suggest appropriate precautions.[17][18]
-
Hazards: Expected to be an irritant to the skin and eyes. May cause an allergic skin reaction.[17][18] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors. Avoid contact with skin and eyes.[19]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.
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